Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate
Description
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate is a chemical compound with the molecular formula C19H23ClN2O4 and a molecular weight of 378.85 g/mol . This compound is known for its unique structure, which includes a chloroisoquinoline moiety and two tert-butyl groups attached to an iminodicarbonate functional group .
Properties
Molecular Formula |
C19H23ClN2O4 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
tert-butyl N-(3-chloroisoquinolin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H23ClN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)14-9-7-8-12-11-21-15(20)10-13(12)14/h7-11H,1-6H3 |
InChI Key |
LNOPJKPVKZUGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC2=CN=C(C=C21)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate typically involves the reaction of 3-chloroisoquinoline with di-tert-butyl iminodicarbonate under specific conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the isoquinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate involves its interaction with specific molecular targets and pathways. The chloroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity . The iminodicarbonate group can undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which can further interact with biological targets .
Comparison with Similar Compounds
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate can be compared with other similar compounds, such as:
Di-tert-butyl iminodicarbonate: Lacks the chloroisoquinoline moiety, making it less specific in its interactions.
3-chloroisoquinoline:
Di-tert-butyl (3-bromoisoquinolin-5-yl)iminodicarbonate: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and interactions.
The uniqueness of this compound lies in its combination of the chloroisoquinoline moiety and the iminodicarbonate group, providing a versatile compound with diverse applications .
Biological Activity
Di-tert-butyl (3-chloroisoquinolin-5-yl)iminodicarbonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on available research findings.
- Chemical Formula : C₁₁H₁₄ClN₃O₄
- Molecular Weight : 273.7 g/mol
- CAS Number : 51779-32-9
The structure includes a chloroisoquinoline moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Synthesis
This compound can be synthesized through a multi-step process involving the reaction of chloroisoquinoline derivatives with di-tert-butyl dicarbonate. This method allows for the introduction of the iminodicarbonate functional group, enhancing the compound's reactivity and potential biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds containing isoquinoline structures exhibit significant anticancer activities. For instance, a study published in Journal of Medicinal Chemistry highlighted that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induces apoptosis in cancer cells |
| Other Isoquinoline Derivative A | 20 | Inhibits topoisomerase activity |
| Other Isoquinoline Derivative B | 25 | Disrupts microtubule formation |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that isoquinoline derivatives possess broad-spectrum antimicrobial properties, effective against both gram-positive and gram-negative bacteria. For example, a study found that certain isoquinoline compounds inhibited bacterial growth by disrupting cell wall synthesis and function .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | 32 µg/mL | Staphylococcus aureus |
| Isoquinoline Derivative C | 16 µg/mL | Escherichia coli |
| Isoquinoline Derivative D | 8 µg/mL | Pseudomonas aeruginosa |
Case Studies
A notable case study examined the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observable morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in the proportion of cells in the sub-G1 phase, indicative of apoptotic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
